1,5,9-Triazacyclododecane

Description

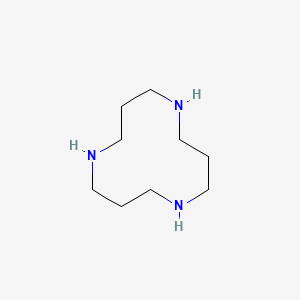

Structure

3D Structure

Properties

IUPAC Name |

1,5,9-triazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFZKDXSJZVGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-80-4 | |

| Record name | 1,5,9-Triazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,5,9-Triazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, a macrocyclic amine, is a versatile ligand in coordination chemistry with significant applications in catalysis, materials science, and notably, in the burgeoning field of medicinal inorganic chemistry. Its 12-membered ring structure, containing three strategically positioned nitrogen atoms, allows for the formation of highly stable complexes with a variety of metal ions. This stability is paramount in the development of novel therapeutic and diagnostic agents, particularly in the realm of radiopharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, coordination chemistry with various metal ions, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound, often abbreviated as[1]aneN3, is a white to off-white solid at room temperature. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃ | [2][3] |

| Molecular Weight | 171.29 g/mol | [3] |

| CAS Number | 294-80-4 | [2][3] |

| Melting Point | 36 °C | [3] |

| Boiling Point | 85-89 °C | [3] |

| Appearance | Colorless to yellow clear liquid or solid | [3][4] |

| Purity | ≥ 95% (GC) | [3] |

Coordination Chemistry

The defining characteristic of this compound is its ability to act as a tridentate ligand, forming stable complexes with a wide range of metal ions. The thermodynamic stability of these complexes is a critical factor in their application, particularly in biological systems where the ligand must effectively sequester the metal ion to prevent its release.

Protonation Constants

The basicity of the nitrogen atoms in the macrocycle is described by its protonation constants (log Ka). These values are crucial for understanding the ligand's behavior in aqueous solutions at different pH values and for determining the stability of its metal complexes.

| Equilibrium | log K |

| L + H⁺ ⇌ LH⁺ | 10.8 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | 6.8 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | < 2 |

Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.

Stability Constants of Metal Complexes

The stability of the metal complexes is quantified by the formation constant (log K), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. Higher log K values indicate greater complex stability. While data for a comprehensive range of metal ions with the parent this compound is limited in publicly available literature, the following table presents known stability constants for some divalent metal ions. The development of derivatives of this compound is a common strategy to enhance the stability and tailor the properties of the resulting metal complexes for specific applications, such as with Gd(III) for MRI contrast agents and Ga(III) for PET imaging.[1][5]

| Metal Ion | log K |

| Cu²⁺ | 14.5 |

| Zn²⁺ | 8.4 |

| Ni²⁺ | 11.2 |

Note: These values are indicative and can be influenced by the experimental conditions.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the cyclization of a linear triamine precursor. A representative protocol is outlined below.[6]

Materials:

-

1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

-

9-anthracenylmethyl chloride (or other appropriate starting material for derivatization if desired, otherwise a protecting group strategy is employed)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Amino-functionalized silica (B1680970) gel for chromatography

Procedure:

-

Formation of a Tricyclic Intermediate: TBD is converted to its tricyclic intermediate, 1,5,9-triazatricyclo[7.3.1.0⁵.¹³]tridecane, to control the reactivity of the nitrogen atoms.[6]

-

Hydrolysis: The tricyclic intermediate is then hydrolyzed to yield this compound. This is typically achieved by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.[6] For example, a 0.75 mol/L NaOH solution in a 2:1 mixture of H₂O and EtOH can be used with prolonged reflux.[6]

-

Purification: The crude product is purified by column chromatography using amino-functionalized silica gel.[6]

Characterization of this compound and its Complexes

NMR spectroscopy is a powerful tool for the structural characterization of this compound and its metal complexes in solution.

¹H NMR of this compound:

-

Typical Chemical Shifts: The proton NMR spectrum of the free ligand will show characteristic signals for the methylene (B1212753) protons of the macrocyclic ring.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are commonly used.

NMR Titration for Complexation Studies:

-

Procedure: A solution of the ligand is titrated with a solution of the metal salt of interest, and ¹H NMR spectra are recorded at each addition.

-

Analysis: Changes in the chemical shifts of the ligand's protons upon addition of the metal ion provide information about the coordination of the nitrogen atoms to the metal center. This technique can also be used to study the stoichiometry of the complex.[6]

Potentiometric titration is the standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[7][8][9]

Materials:

-

Calibrated pH meter and electrode

-

Constant temperature bath

-

Standardized acid and base solutions (e.g., HCl, NaOH or KOH)

-

Solution of the ligand of known concentration

-

Solution of the metal salt of known concentration

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)

Procedure:

-

Calibration: The pH electrode is calibrated using standard buffer solutions.

-

Ligand Protonation: A solution containing the ligand and the inert salt is titrated with a standardized acid solution to determine the protonation constants. The pH is recorded after each addition of the acid.

-

Complex Formation: A solution containing the ligand, the metal salt, and the inert salt is titrated with a standardized base solution. The pH is recorded after each addition of the base.

-

Data Analysis: The titration data are analyzed using a suitable computer program (e.g., SUPERQUAD, HYPERQUAD) to calculate the protonation and stability constants.[7]

Single-crystal X-ray diffraction provides definitive structural information about the solid-state conformation of this compound and the coordination geometry of its metal complexes.[10][11]

Procedure:

-

Crystallization: Single crystals of the compound or its metal complex are grown by slow evaporation of a suitable solvent, vapor diffusion, or other crystallization techniques.[12]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the overall molecular geometry.

Applications in Drug Development

The ability of this compound and its derivatives to form stable complexes with radiometals makes it a highly valuable platform for the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy.[3][13][14]

Workflow for Radiopharmaceutical Development

The development of a radiopharmaceutical based on a this compound chelator involves a multi-step process, as illustrated in the following workflow diagram.

Conclusion

This compound is a foundational macrocyclic ligand with well-characterized basic properties and a rich coordination chemistry. Its ability to form stable metal complexes has positioned it as a critical component in the development of advanced materials and, most notably, in the design of sophisticated diagnostic and therapeutic agents. The detailed understanding of its physicochemical properties and the robust experimental protocols for its synthesis and characterization, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile molecule in their scientific endeavors. Further research into the thermodynamic parameters of its complexation with a broader range of metal ions will undoubtedly continue to expand its applications in medicine and beyond.

References

- 1. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H21N3 | CID 470778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (TACD) - www.chematech-mdt.com [chematech-mdt.com]

- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 6. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity [jstage.jst.go.jp]

- 7. potentiometric titration technique: Topics by Science.gov [science.gov]

- 8. titration procedure based: Topics by Science.gov [science.gov]

- 9. nonaqueous potentiometric titration: Topics by Science.gov [science.gov]

- 10. Synthesis and co-ordination chemistry of this compound monosubstituted with imidazole and pyrazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radiopharmaceuticals and their applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,5,9-Triazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane ([1]aneN3 or TACD) is a key macrocyclic ligand in coordination chemistry, renowned for its ability to form stable complexes with a variety of metal ions. Its utility spans from catalysis to biomedical applications, including its role as a structural scaffold in drug design. A thorough understanding of its molecular structure and conformational behavior is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a detailed analysis of the structural features and conformational landscape of this compound, supported by theoretical and experimental data. It includes a summary of key structural parameters, detailed experimental protocols for its characterization, and a visual representation of its conformational dynamics.

Core Molecular Structure

This compound is a twelve-membered macrocycle containing three secondary amine groups separated by propylene (B89431) (-(CH2)3-) linkages. Its chemical formula is C9H21N3, with a molecular weight of 171.28 g/mol .[2] The symmetrical arrangement of the nitrogen atoms allows for effective chelation of metal ions, forming a tridentate ligand. The flexibility of the cyclododecane (B45066) ring enables it to adopt various conformations to accommodate the geometric preferences of different metal centers.

The fundamental structure consists of a repeating [-N-CH2-CH2-CH2-] unit. The presence of secondary amines makes it susceptible to protonation in acidic media, which can influence its conformational preferences and coordination properties.

Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the twelve-membered ring. Theoretical studies, primarily employing molecular mechanics and density functional theory (DFT), have been instrumental in identifying the most stable conformers. The two most commonly cited low-energy conformations are the symmetric[3] triangular structure and a distorted crown-like conformation.

The nomenclature for these conformations often refers to the arrangement of the corner atoms of the macrocycle. The most stable conformer is generally found to be the one that minimizes transannular steric interactions and optimizes intramolecular hydrogen bonding between the amine groups.

Key Conformations and Relative Energies

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Torsion Angles (degrees) |

| Chair-Boat-Boat | C1 | 0.00 | N1-C2-C3-C4: ~60, C4-N5-C6-C7: ~-170, C7-C8-N9-C10: ~70 |

| Crown | C3 | 1.5 - 3.0 | All N-C-C-C torsions are similar |

| Twisted Chair | C2 | 2.0 - 4.0 | Varies significantly across the ring |

Note: This data is illustrative and intended to represent the type of information obtained from computational studies. Actual values would require a dedicated theoretical investigation.

Structural Parameters

The geometric parameters of this compound are conformation-dependent. X-ray crystallographic data of its salts or metal complexes provide the most accurate experimental values for specific conformations. The following table presents typical bond lengths and angles.

| Parameter | Bond | Typical Length (Å) |

| Bond Length | C-N | 1.45 - 1.48 |

| C-C | 1.52 - 1.54 | |

| N-H | 1.01 - 1.03 | |

| Parameter | Angle | Typical Angle (degrees) |

| Bond Angle | C-N-C | 110 - 114 |

| N-C-C | 110 - 113 | |

| C-C-C | 112 - 115 |

Experimental Protocols for Structural Characterization

The determination of the molecular structure and conformation of this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[4]

Methodology:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol).

-

For salts (e.g., hydrobromide), dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly.

-

Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

-

Suitable single crystals for diffraction should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[5]

Methodology:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.

-

The choice of solvent can influence the conformational equilibrium.

-

-

1D NMR Spectroscopy (1H and 13C):

-

Acquire standard 1D 1H and 13C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Variable temperature NMR studies can be performed to observe changes in the spectra, which can indicate the presence of different conformers in equilibrium.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

-

Conformational Analysis using NOESY/ROESY:

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the spatial arrangement of atoms and thus the molecule's conformation.

-

The presence and intensity of cross-peaks in NOESY/ROESY spectra can be used to derive distance constraints between protons, which are then used in computational modeling to determine the solution-state conformation.

-

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between different hypothetical low-energy conformations of this compound.

Caption: A simplified representation of the conformational landscape of this compound.

Conclusion

The molecular structure and conformational flexibility of this compound are central to its function as a versatile macrocyclic ligand. This guide has provided an overview of its key structural features, a summary of its conformational landscape, and detailed protocols for its experimental characterization. A comprehensive understanding of these aspects is crucial for the continued development of novel applications for this important molecule in the fields of chemistry, materials science, and drug discovery. Further computational and experimental studies are encouraged to provide a more detailed and quantitative picture of the conformational dynamics of the parent this compound.

References

- 1. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H21N3 | CID 470778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5,9-Triazacyclododecane (CAS: 294-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, also known as[1]aneN3, is a macrocyclic polyamine with the CAS number 294-80-4. This versatile compound has garnered significant attention in various scientific fields due to its unique structural properties and its ability to form stable complexes with a wide range of metal ions.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in coordination chemistry, catalysis, and drug development. The document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of this important macrocycle.

Chemical and Physical Properties

This compound is a twelve-membered ring containing three secondary amine groups spaced by propylene (B89431) linkages. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 294-80-4 | [4] |

| Molecular Formula | C9H21N3 | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | [1]aneN3 | [4] |

| Appearance | Colorless to yellow clear liquid or solid | [6] |

| Melting Point | 32-35 °C | |

| Boiling Point | 77-78 °C at 3 mmHg | |

| Purity | ≥95% (GC) | |

| InChI | InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2 | [4][5] |

| InChIKey | VQFZKDXSJZVGDA-UHFFFAOYSA-N | [4][5] |

| SMILES | C1CNCCCNCCCNC1 | [4][5] |

Nuclear Magnetic Resonance (NMR) Data:

While specific spectral data can vary based on the solvent and experimental conditions, the following provides an overview of the expected NMR chemical shifts for this compound.

1H NMR (Proton NMR): The proton NMR spectrum of this compound typically shows complex multiplets in the aliphatic region due to the protons on the carbon backbone and the amine groups.

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is simpler, generally showing distinct signals for the carbon atoms in the macrocyclic ring.

Note: For detailed and unambiguous assignment of NMR resonances, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.[7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Richman-Atkins cyclization being a commonly employed method.[9] This method involves the reaction of a bis-sulfonamide with a bis-electrophile, followed by deprotection.

Experimental Protocol: Modified Richman-Atkins Synthesis

This protocol describes a modified Richman-Atkins synthesis using β-trimethylsilylethanesulfonamides (SES), which allows for milder deprotection conditions compared to traditional tosyl groups.[9]

Step 1: Synthesis of N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane

-

Combine N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazanonane (1 equivalent) and cesium carbonate (3 equivalents) in anhydrous dimethylformamide (DMF).

-

To this mixture, add a solution of 1,3-dibromopropane (B121459) (1 equivalent) in DMF dropwise with stirring.

-

Heat the reaction mixture at an elevated temperature (e.g., 95 °C) for 24-48 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected macrocycle.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified N,N',N''-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane (1 equivalent) in DMF.

-

Add cesium fluoride (B91410) (CsF) (10-20 equivalents) to the solution.

-

Heat the mixture at 95 °C for 24 hours. Monitor the deprotection by 1H NMR analysis of an aliquot.[9]

-

Upon completion, add methanol (B129727) to the reaction mixture and concentrate in vacuo.

-

Purify the final product by chromatography on neutral alumina (B75360) to afford this compound.[9]

Applications in Research and Drug Development

Coordination Chemistry and Metal Complexation

A primary application of this compound is as a tridentate ligand in coordination chemistry. It forms stable complexes with a variety of metal ions, including transition metals and lanthanides.[2][3] The stability of these complexes is a key feature, making them valuable in various applications.

Stability Constants of Metal Complexes:

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. The table below presents the stability constants for complexes of a derivative of this compound with several divalent metal ions.

| Metal Ion | log KML |

| Cu2+ | 10.2 |

| Ni2+ | 6.11 |

| Zn2+ | 7.32 |

Data for a C-linked o-hydroxyaryl substituted derivative of this compound.

Biomimetic Catalysis: Carbonic Anhydrase Mimic

Zinc complexes of this compound have been investigated as mimics of the enzyme carbonic anhydrase.[10] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate, a crucial physiological process. The triazacyclododecane ligand provides a coordination environment for the zinc ion that is similar to the active site of the native enzyme, which features three histidine residues.

Mechanism of CO2 Hydration:

The catalytic cycle involves the deprotonation of a zinc-bound water molecule to form a highly nucleophilic zinc-hydroxide species. This species then attacks a molecule of carbon dioxide, leading to the formation of a zinc-bicarbonate intermediate. The bicarbonate is subsequently displaced by a water molecule, regenerating the catalyst for the next cycle.

Experimental Protocol: Monitoring CO2 Hydration

The catalytic activity of this compound-metal complexes in CO2 hydration can be assessed using stopped-flow spectrophotometry.[11]

-

Prepare a buffered aqueous solution of the catalyst.

-

Rapidly mix this solution with a CO2-saturated solution in the stopped-flow apparatus.

-

Monitor the change in pH over time using a suitable pH indicator. The rate of pH change is proportional to the rate of CO2 hydration.

-

The observed rate constants can be determined by fitting the kinetic data to an appropriate rate law.

Diagrams

Logical Relationship: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway: Carbonic Anhydrase Mimicry

Caption: Catalytic cycle of CO2 hydration by a zinc complex.

Drug Development: DNA Photocleavage Agents

Derivatives of this compound functionalized with photosensitizers, such as anthracene, have been designed as agents for DNA photocleavage.[12] Upon irradiation with UV light, the photosensitizer is excited to a higher energy state and can induce cleavage of the DNA backbone through various mechanisms, including the generation of reactive oxygen species. The polyamine macrocycle serves to enhance the binding of the molecule to the negatively charged DNA backbone through electrostatic interactions.[12]

Experimental Protocol: Agarose (B213101) Gel Electrophoresis for DNA Cleavage

The ability of a compound to cleave DNA can be assessed using agarose gel electrophoresis with plasmid DNA.[12][13][14][15]

-

Prepare solutions of supercoiled plasmid DNA (e.g., pUC19) in a suitable buffer.

-

Incubate the plasmid DNA with varying concentrations of the this compound derivative.

-

Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for a defined period.

-

Add a loading dye to each sample and load them onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked circular, and linear).

-

Visualize the DNA bands under UV illumination. The conversion of the supercoiled form to the nicked and linear forms indicates DNA cleavage.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. This compound | C9H21N3 | CID 470778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase [mdpi.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. bch.cuhk.edu.hk [bch.cuhk.edu.hk]

- 15. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,5,9-Triazacyclododecane: A Technical Guide

Introduction

1,5,9-Triazacyclododecane, often abbreviated as[1]aneN₃, is a macrocyclic polyamine with the chemical formula C₉H₂₁N₃.[2] Its 12-membered ring structure containing three secondary amine groups makes it a versatile tridentate ligand, widely utilized in coordination chemistry for its ability to form stable complexes with various metal ions. These properties are leveraged in fields ranging from catalysis and materials science to biomedical applications like drug delivery and diagnostic imaging agents. A thorough understanding of its structural and electronic properties through spectroscopic analysis is fundamental for its application in research and development.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|

| Data not available | - | - | - | - |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available | - |

Infrared (IR) Spectroscopy

An experimental FTIR spectrum is noted in the PubChem database, though a detailed peak list is not provided.[2] The following table outlines the predicted characteristic infrared absorption bands for this compound based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3250 | Medium | N-H Stretch | Secondary Amine |

| 2950 - 2850 | Strong | C-H Stretch | Alkane (CH₂) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1335 - 1250 | Strong | C-N Stretch | Aliphatic Amine |

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine |

Mass Spectrometry (MS)

Experimental mass spectra are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Monoisotopic Mass: 171.17355 Da) are available and provide valuable information for identification.[3]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M+H]⁺ | 172.18083 |

| [M+Na]⁺ | 194.16277 |

| [M+K]⁺ | 210.13671 |

| [M+NH₄]⁺ | 189.20737 |

| [M-H]⁻ | 170.16627 |

| [M+HCOO]⁻ | 216.17175 |

| [M+CH₃COO]⁻ | 230.18740 |

Data sourced from PubChemLite, calculated using CCSbase.[3]

Experimental Protocols

The following protocols describe generalized methodologies for obtaining the spectroscopic data for a compound such as this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium (B1214612) Oxide, D₂O). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

Tube Loading : Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the sample into the NMR spectrometer (e.g., a 400 MHz spectrometer).

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and acquiring 1024-4096 scans.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the solvent residual peak or the TMS signal (0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (ATR-FTIR) : Since this compound is a low-melting solid or oil, Attenuated Total Reflectance (ATR) is a suitable technique.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small drop of the neat compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Instrument Setup :

-

Set up the mass spectrometer with an ESI source.

-

Calibrate the instrument using a standard calibration solution.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Key ESI parameters to optimize include capillary voltage, source temperature, and desolvation gas flow.

-

-

Data Analysis : Identify the molecular ion peak and other relevant adducts (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed m/z values with the theoretical values calculated from the molecular formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization and structural elucidation of a chemical compound like this compound.

Caption: Workflow for chemical structure elucidation.

References

1,5,9-Triazacyclododecane coordination chemistry fundamentals.

An In-depth Technical Guide to the Coordination Chemistry of 1,5,9-Triazacyclododecane

Introduction

This compound, commonly abbreviated as[1]aneN₃ or TACD, is a macrocyclic ligand with a 12-membered ring containing three secondary amine nitrogen atoms.[2][3] This triazamacrocycle has garnered significant interest in coordination chemistry due to its ability to form stable and kinetically inert complexes with a variety of metal ions.[2][4] Its unique structural properties and versatile coordination behavior make it a valuable building block in diverse fields, including the development of biomedical imaging and therapeutic agents, the design of catalysts for organic synthesis, and environmental remediation.[2] This guide provides a comprehensive overview of the fundamental coordination chemistry of[1]aneN₃, focusing on its synthesis, thermodynamic and kinetic properties, structural features, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a colorless to yellow, oily liquid at room temperature.[2][5] Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃ | [2][3] |

| Molecular Weight | 171.29 g/mol | [2] |

| CAS Number | 294-80-4 | [2] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 85 - 89 °C | [2] |

| Appearance | Colorless to yellow clear liquid | [2] |

Synthesis and Functionalization

The synthesis of[1]aneN₃ and its derivatives is crucial for exploring its coordination chemistry and developing applications. Various synthetic routes have been established, often involving high-dilution cyclization reactions or template-assisted methods to favor the formation of the macrocyclic ring. Functionalization of the secondary amine groups allows for the attachment of pendant arms, which can modify the coordination properties and introduce new functionalities.[6]

Experimental Protocol: Synthesis of a C-Functionalized Derivative

A common strategy for creating derivatives for bioconjugation, such as for attachment to proteins, involves C-functionalization. The following protocol outlines the synthesis of an aminobenzyl-substituted tris(carboxymethyl) derivative of[1]aneN₃.[6]

-

Diamide (B1670390) Formation: React 1,5,9-triazanonane with diethyl malonate in boiling ethanol (B145695) to afford the diamide (1).[6]

-

Tosylation: Protect one nitrogen by tosylation to yield the N-tosylamide (2), effectively distinguishing it from the other two nitrogen atoms.[6]

-

Borane (B79455) Reduction: Reduce the amide groups in (2) using borane (BH₃) to give the N-tosyl triamine.[6]

-

Dialkylation: Alkylate the two free secondary amines with ethyl bromoacetate (B1195939) to yield the N-tosylated, di-ester functionalized macrocycle.[6]

-

Detosylation: Remove the tosyl protecting group using a mixture of hydrobromic acid, acetic acid, and phenol (B47542) (HBr-AcOH-PhOH) to yield the pentadentate diacid ligand.[6]

-

Further Functionalization: The core C-functionalized macrocycle can be further modified, for example, by alkylation of the remaining secondary amines with agents like chloroacetic acid to produce triacetate derivatives.[6]

Coordination Chemistry: Thermodynamic and Kinetic Aspects

The stability and reactivity of metal complexes are governed by thermodynamic and kinetic factors.[7] Thermodynamic stability refers to the position of the equilibrium for complex formation, often quantified by the stability constant (K), while kinetic stability (lability or inertness) relates to the rate at which ligands are exchanged.[7][8]

Thermodynamic Stability

[1]aneN₃ forms thermodynamically stable complexes with many transition metal ions. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the presence of functional pendant arms on the macrocycle.[9] Potentiometric titration is a key experimental technique used to determine the stability constants.

| Metal Ion | Ligand | Log K | Conditions | Reference |

| Zn²⁺ | [1]aneN₃ | 8.4 | - | [10] |

| Cu²⁺ | 1-(2-hydroxybenzyl)-[1]aneN₃ | 18.7 | Aqueous | [9] |

| Zn²⁺ | 1-(2-hydroxybenzyl)-[1]aneN₃ | 14.1 | Aqueous | [9] |

| Cu²⁺ | 3-(2-hydroxyphenyl)-[1]aneN₃ | 10.2 | Aqueous | [9] |

| Zn²⁺ | 3-(2-hydroxyphenyl)-[1]aneN₃ | 7.32 | Aqueous | [9] |

| Ni²⁺ | 3-(2-hydroxyphenyl)-[1]aneN₃ | 6.11 | Aqueous | [9] |

Note: The stability constants are significantly enhanced by the presence of a coordinating pendant arm, such as the N-linked 2-hydroxybenzyl group, which acts as an additional donor.[9]

Kinetic Stability

Kinetic studies, often involving acid-assisted dissociation, provide insight into the inertness of[1]aneN₃ complexes. The larger ring size of[1]aneN₃ compared to its 9-membered analogue, 1,4,7-triazacyclononane (B1209588) ([11]aneN₃), generally leads to more kinetically labile complexes. For instance, the acid hydrolysis of [Ni([1]aneN₃)]²⁺ is significantly faster than that of [Ni([11]aneN₃)]²⁺, indicating that the former is more susceptible to dissociation.[12]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

-

Solution Preparation: Prepare a solution of the ligand (e.g., 0.001 M) at a constant ionic strength (e.g., 0.1 M NaCl) and temperature (e.g., 25 °C).[9][13]

-

Metal Addition: Add a stoichiometric equivalent of the metal ion solution (e.g., 0.01 M metal nitrate) to the ligand solution.[9]

-

Titration: Titrate the solution with a standardized solution of NaOH.[9] The pH is measured after each addition of the titrant. For complexes with slow formation kinetics, a time delay (from 10 to 1800 seconds) between increments is necessary to allow the system to reach equilibrium.[9]

-

Data Analysis: The collected pH data is processed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand species (e.g., [ML], [MLH]).[9]

Structural Aspects

The coordination geometry of[1]aneN₃ complexes is highly dependent on the metal ion and the presence of other ligands. X-ray crystallography has shown that the tridentate macrocycle typically coordinates in a facial manner.[14] In complexes with monosubstituted derivatives, the ligand can act as a tetradentate donor, coordinating with the three macrocyclic nitrogens and a donor atom from the pendant arm. For example, in iron(II) and nickel(II) complexes with a pyrazole-substituted[1]aneN₃, the metal ion is six-coordinate in a dimeric structure, bound to four nitrogen donors from one ligand and two bridging chloride ions.[13]

Applications

The versatile coordination properties of this compound have led to its use in several key areas of research and development.

Biomedical Applications

[1]aneN₃ and its derivatives are extensively explored as chelating agents for radiometals in diagnostic imaging and targeted therapy.[2] The ability to form stable complexes is critical to prevent the release of free radiometals in vivo, which can cause toxicity.[2] Functionalized derivatives, such as those with triacetate pendant arms, exhibit high kinetic stability with medically relevant radioisotopes like ¹¹¹In.[6] These chelators can be conjugated to targeting vectors like antibodies or peptides to deliver the radioisotope specifically to tumor cells.[15]

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 4. benthamscience.com [benthamscience.com]

- 5. This compound (TACD) - www.chematech-mdt.com [chematech-mdt.com]

- 6. Syntheses of C- and N-functionalised derivatives of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. vpscience.org [vpscience.org]

- 8. scribd.com [scribd.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and co-ordination chemistry of this compound monosubstituted with imidazole and pyrazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. www-pub.iaea.org [www-pub.iaea.org]

The Role of 1,5,9-Triazacyclododecane as a Tridentate Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,9-Triazacyclododecane, commonly abbreviated as[1]aneN3, is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of metal ions. Its unique 12-membered ring structure containing three nitrogen atoms provides a pre-organized platform for tridentate coordination, leading to applications in catalysis, materials science, and significantly, in biomedical fields.[2] This technical guide provides a comprehensive overview of the coordination chemistry of[1]aneN3, focusing on its role as a tridentate ligand. It includes a compilation of quantitative data on the stability of its metal complexes, detailed experimental protocols for the synthesis of the ligand and its derivatives, and a discussion of its applications, particularly in the development of therapeutic and diagnostic agents.

Introduction to this compound

This compound ([1]aneN3) is a cyclic triamine with the molecular formula C₉H₂₁N₃.[3] The three secondary amine groups are separated by propylene (B89431) linkages, creating a flexible yet conformationally restricted macrocycle. This structure allows for the facial coordination of the three nitrogen atoms to a metal center, making it an excellent tridentate ligand. The ability to functionalize the nitrogen atoms allows for the synthesis of a diverse range of derivatives with tailored properties, including potentially tetradentate ligands.[4][5] These modifications can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their stability, reactivity, and suitability for specific applications.

The coordination chemistry of[1]aneN3 has been extensively studied with various transition metals and lanthanides.[4][6] The resulting complexes have shown promise in diverse fields, including:

-

Catalysis: As catalysts in organic reactions, offering improved reaction rates and selectivity.[2]

-

Biomedical Applications: In drug delivery systems, as imaging agents, and for DNA photocleavage.[2][6]

-

Enzyme Mimics: As structural and functional models for the active sites of metalloenzymes, such as carbonic anhydrase and phosphatases.[2][4]

Quantitative Data: Stability of Metal Complexes

The thermodynamic stability of metal complexes with[1]aneN3 and its derivatives is a critical parameter for their application. The stability constant (log K) quantifies the affinity of the ligand for a metal ion in solution. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for various metal complexes with[1]aneN3 and its N-functionalized derivatives.

| Ligand | Metal Ion | log K | Comments |

| This compound ([1]aneN3) | Cu²⁺ | 10.2 | Phenolate (B1203915) participation is absent in the C-linked derivative.[7] |

| Zn²⁺ | 7.32 | Phenolate participation is absent in the C-linked derivative.[7] | |

| Ni²⁺ | 6.11 | Phenolate participation is absent in the C-linked derivative.[7] | |

| 1-(2-hydroxybenzyl)-1,5,9-triazacyclododecane | Cu²⁺ | 18.7 | Strong ligation of the phenolate donor.[7] |

| Zn²⁺ | 14.1 | Strong ligation of the phenolate donor.[7] | |

| 1-(Imidazol-4-ylmethyl)-1,5,9-triazacyclododecane (L¹) | Cu²⁺ | - | Complex isolated and characterized.[4] |

| Zn²⁺ | - | Complex isolated and characterized.[4] | |

| 1-(Pyrazol-3-ylmethyl)-1,5,9-triazacyclododecane (L³) | Mn²⁺ | - | Complex isolated and characterized.[4] |

| Fe²⁺ | - | Complex isolated and characterized.[4] | |

| Co²⁺ | - | Complex isolated and characterized.[4] | |

| Ni²⁺ | - | Complex isolated and characterized.[4] | |

| Cu²⁺ | - | Complex isolated and characterized.[4] | |

| Zn²⁺ | - | Complex isolated and characterized.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a functionalized[1]aneN3 derivative and a representative copper(II) complex.

Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[1]aneN3)

This protocol describes a multi-step synthesis of an anthracene-functionalized[1]aneN3 derivative, which has applications in DNA photocleavage studies.[6]

Step 1: Synthesis of 1,5,9-Triazatricyclo[7.3.1.0⁵.¹³]tridecane (4) This intermediate is synthesized from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to protect two of the three nitrogen atoms, allowing for selective functionalization of the remaining nitrogen.[6]

Step 2: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazatricyclo[7.3.1.0⁵.¹³]tridecane (5) Compound 4 is reacted with 9-anthracenylmethyl chloride to introduce the anthracene (B1667546) moiety.[6]

Step 3: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (1) The tricyclic intermediate 5 is hydrolyzed under basic conditions to yield the final product.[6]

-

Procedure: Compound 5 is refluxed with 0.75 mol/L NaOH in a 2:1 mixture of H₂O and EtOH.[6]

-

Purification: The crude product is purified by amino-functionalized silica (B1680970) gel chromatography.[6]

Synthesis of a Dimeric Nickel(II) Complex with 1-(4-vinylbenzyl)-1,5,9-triazacyclododecane

This protocol describes the synthesis of an unusual triply-bridged dimeric nickel(II) complex.[4]

-

Ligand Synthesis: 1-(4-vinylbenzyl)-1,5,9-triazacyclododecane is synthesized according to published procedures.[4]

-

Complexation: The free amine ligand is reacted with a suitable Ni(II) salt (e.g., NiCl₂) in an appropriate solvent. The reaction conditions are optimized to favor the formation of the dimeric structure.[4]

-

Characterization: The resulting complex is characterized by single-crystal X-ray diffraction, NMR spectroscopy, and other analytical techniques to confirm its structure.[4]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound and its derivatives.

Caption: Synthetic workflow for 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane.

Caption: Development workflow for a ⁶⁴Cu-based PET imaging agent.

Applications in Drug Development

The unique properties of[1]aneN3 and its metal complexes make them highly valuable in various aspects of drug development.

Therapeutic Applications

-

DNA Cleavage Agents: Functionalization of[1]aneN3 with photosensitizers, such as anthracene, allows for the development of agents that can induce DNA cleavage upon photoirradiation.[6] These compounds have potential applications in photodynamic therapy for cancer.

-

Enzyme Inhibitors: By incorporating specific functional groups,[1]aneN3 derivatives can be designed to target the active sites of enzymes. For example, sulfonamide-functionalized derivatives can act as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer and glaucoma.[8][9]

Diagnostic Applications

-

Positron Emission Tomography (PET) Imaging: The ability of[1]aneN3 and its derivatives to form stable complexes with radiometals, such as ⁶⁴Cu, is crucial for the development of PET imaging agents.[1][10] These agents can be conjugated to targeting moieties like peptides or antibodies to visualize specific biological targets, such as tumors, in vivo. The workflow for developing such an agent is depicted in the second diagram above.

-

Magnetic Resonance Imaging (MRI): While less common, lanthanide complexes of[1]aneN3 derivatives have been explored for their potential as MRI contrast agents.

Conclusion

This compound stands out as a remarkably versatile and adaptable tridentate ligand. Its robust coordination chemistry, coupled with the ease of functionalization, has paved the way for a wide range of applications. For researchers and professionals in drug development,[1]aneN3-based platforms offer exciting opportunities for creating novel therapeutic and diagnostic agents. The continued exploration of its coordination with various metal ions and the design of new functional derivatives are expected to further expand its utility in addressing critical challenges in medicine and beyond.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Catalytic Hydrolysis of Phosphate Monoester by Supramolecular Complexes Formed by the Self-Assembly of a Hydrophobic Bis(Zn2+-cyclen) Complex, Copper, and Barbital Units That Are Functionalized with Amino Acids in a Two-Phase Solvent System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and co-ordination chemistry of this compound monosubstituted with imidazole and pyrazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity [jstage.jst.go.jp]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-64 Based PET-Radiopharmaceuticals: Ways to Clinical Translational - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability Constants of 1,5,9-Triazacyclododecane Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of metal complexes formed with the macrocyclic ligand 1,5,9-Triazacyclododecane, often abbreviated as[1]aneN₃. Understanding the stability of these complexes is crucial for their application in various fields, including the development of therapeutic and diagnostic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated chemical processes.

Introduction to this compound and its Metal Complexes

This compound ([1]aneN₃) is a twelve-membered macrocyclic ligand containing three secondary amine donor atoms. Its pre-organized structure allows for the formation of highly stable and kinetically inert complexes with a variety of metal ions.[2] This high stability is a critical feature for in vivo applications, such as Magnetic Resonance Imaging (MRI) contrast agents and radiopharmaceuticals, as it minimizes the release of potentially toxic free metal ions. The thermodynamic stability of a metal complex is quantified by its stability constant (log K), with higher values indicating a stronger metal-ligand interaction.

Stability Constants of this compound Metal Complexes

The stability of metal complexes with this compound and its derivatives has been investigated for various divalent and trivalent metal ions. The following tables summarize the reported logarithmic stability constants (log K). It is important to note that the stability of these complexes can be influenced by factors such as the solvent system, ionic strength, and temperature at which the measurements were conducted.

Table 1: Stability Constants (log K) of Metal Complexes with this compound ([1]aneN₃) and its Derivatives

| Metal Ion | Ligand | Log K | Experimental Conditions |

| Cu(II) | This compound | - | 25 °C, I = 0.5 |

| Zn(II) | This compound | 8.4 | - |

| Cu(II) | N-linked o-hydroxyaryl derivative | 18.7 | - |

| Zn(II) | N-linked o-hydroxyaryl derivative | 14.1 | - |

| Cu(II) | C-linked o-hydroxyaryl derivative | 10.2 | - |

| Ni(II) | C-linked o-hydroxyaryl derivative | 6.11 | - |

| Zn(II) | C-linked o-hydroxyaryl derivative | 7.32 | - |

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal complexes is primarily achieved through potentiometric and spectrophotometric titrations. These methods allow for the precise measurement of the concentrations of the different species in equilibrium.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the stability constants of metal complexes.[2] The procedure involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base, while monitoring the pH.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound ligand of known concentration.

-

Prepare stock solutions of the metal perchlorate (B79767) or nitrate (B79036) salts of high purity. The concentrations are typically determined by standard analytical methods.

-

Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free from carbonate.

-

Prepare a solution of a background electrolyte (e.g., NaCl or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the Electrode System:

-

Calibrate the pH electrode and meter using standard buffer solutions at the desired temperature.

-

Perform a strong acid-strong base titration to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.

-

-

Titration Procedure:

-

A thermostated reaction vessel is charged with a known volume of the ligand solution, the metal ion solution (typically in a 1:1 or 1:2 metal-to-ligand ratio), and the background electrolyte.

-

The solution is titrated with the standardized base solution, added in small increments using a precision burette.

-

After each addition of the titrant, the potential (pH) is allowed to stabilize before recording the value and the added volume.

-

The titration is continued until a significant change in pH is observed, indicating the completion of the complexation and deprotonation reactions.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The program refines the constants by minimizing the difference between the experimental and calculated pH values based on a proposed equilibrium model.

-

Spectrophotometric Titration

Spectrophotometric titration is employed when the metal complex has a distinct chromophore, allowing its concentration to be monitored by UV-Vis spectroscopy.

Detailed Methodology:

-

Solution Preparation: Similar to potentiometric titration, prepare stock solutions of the ligand, metal ion, and a buffer to maintain a constant pH.

-

Determination of λ_max:

-

Record the UV-Vis spectrum of the metal-ligand solution to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

-

Titration Procedure:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice-versa).

-

Allow the solutions to reach equilibrium.

-

Measure the absorbance of each solution at the predetermined λ_max.

-

-

Data Analysis:

-

The data (absorbance vs. ligand concentration) is analyzed using methods such as the mole-ratio method, Job's method of continuous variation, or by fitting the data to a binding isotherm equation to determine the stoichiometry and stability constant of the complex.[3]

-

Application in Drug Development: MRI Contrast Agents

Gadolinium(III) complexes of macrocyclic ligands, including derivatives of this compound, are widely used as contrast agents in MRI.[4][5] The paramagnetic Gd(III) ion enhances the relaxation rate of surrounding water protons, leading to a brighter signal in T1-weighted images. The high stability of the macrocyclic complex is essential to prevent the release of toxic Gd(III) ions in the body.

The mechanism of action involves the exchange of water molecules between the coordination sphere of the Gd(III) complex and the bulk solvent. The efficiency of a contrast agent is related to its relaxivity, which is influenced by the number of coordinated water molecules and their exchange rate.

Conclusion

The high stability of metal complexes with this compound and its derivatives makes them highly attractive for a range of applications, particularly in the field of medicine. The quantitative determination of their stability constants through well-established experimental protocols like potentiometric and spectrophotometric titrations is fundamental for the rational design of new and improved metal-based drugs and diagnostic agents. The continued investigation into the coordination chemistry of these macrocyclic ligands will undoubtedly lead to further advancements in these critical areas of research.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Gadolinium(iii) complexes as MRI contrast agents: ligand design and properties of the complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Genesis of a Scaffold: Early Synthetic Strategies for 1,5,9-Triazacyclododecane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,9-Triazacyclododecane ([1]aneN₃), a foundational macrocyclic polyamine, has emerged as a critical structural motif in coordination chemistry, catalysis, and medicinal chemistry. Its unique 12-membered ring structure, containing three strategically positioned nitrogen atoms, provides a pre-organized cavity ideal for forming stable complexes with a variety of metal ions. This ability to chelate metals underpins its utility in applications ranging from MRI contrast agents to catalysts for organic synthesis and the development of therapeutic agents. This technical guide delves into the seminal, early research that established the synthetic pathways to this important scaffold, focusing on the core methodologies, experimental details, and quantitative outcomes that paved the way for its widespread use.

The Richman-Atkins Cyclization: A Cornerstone in Macrocycle Synthesis

One of the most significant early strategies for the synthesis of polyazamacrocycles is the Richman-Atkins reaction. This powerful method established a general and reliable route for cyclization that overcame the statistical challenges of forming medium and large rings. The core principle involves the reaction of a bis-sulfonamide salt with an alkyl dihalide or, more commonly, a di-tosylate.

The key features of this approach are:

-

Nitrogen Protection: The amine nitrogens of the open-chain precursor are protected as sulfonamides, typically p-toluenesulfonamides (tosyl groups). This prevents unwanted side reactions and reduces the basicity of the nitrogens.

-

In Situ Salt Formation: The sulfonamide protons are acidic enough to be removed by a suitable base (e.g., sodium hydride, cesium carbonate) to form the corresponding salt in situ.

-

Cyclization: This nucleophilic sulfonamide salt then undergoes an intramolecular S N 2 reaction with a di-tosylate, closing the ring. The bulky tosyl groups are thought to pre-organize the linear precursor, favoring intramolecular cyclization over intermolecular polymerization, thus obviating the need for high-dilution conditions in many cases.

-

Deprotection: The final, and often challenging, step is the removal of the robust sulfonyl protecting groups, which typically requires harsh conditions such as hot concentrated acid (e.g., H₂SO₄ or HBr in acetic acid).

A Modified Richman-Atkins Approach for this compound

While the traditional Richman-Atkins method using tosyl groups was groundbreaking, the harsh deprotection conditions limited its applicability to substrates with sensitive functional groups. Early research sought to improve this step. A notable advancement was the use of alternative sulfonamides, such as β-trimethylsilylethanesulfonamides (SES), which can be cleaved under much milder conditions. The following protocol details a modified Richman-Atkins synthesis of this compound that exemplifies this evolution.

Synthetic Pathway Overview

The synthesis proceeds in three main stages: protection of the linear triamine, cyclization to form the protected macrocycle, and subsequent deprotection to yield the final product.

Caption: Modified Richman-Atkins synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-N-(3-aminopropyl)-1,3-propanediamine (Protected Triamine)

-

Combine N-(3-Aminopropyl)-1,3-propanediamine (1.0 equiv) and triethylamine (B128534) (5.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Add a solution of β-trimethylsilylethanesulfonyl chloride (SES-Cl) (4.5 equiv) in anhydrous DMF dropwise to the mixture.

-

Maintain the reaction at 0 °C and stir for 1.5 hours.

-

Pour the reaction mixture into water and extract the aqueous solution with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N,N′,N′′-Tris(β-trimethylsilylethanesulfonyl)-1,5,9-triazacyclododecane (Protected Macrocycle)

-

Combine the tris-SES-protected triamine from Step 1 (1.0 equiv) and cesium carbonate (Cs₂CO₃) (3.0 equiv) in anhydrous DMF.

-

Add a solution of 1,3-propanediol di-p-tosylate (1.0 equiv) in anhydrous DMF dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 48 hours.

-

Remove the DMF solvent in vacuo.

-

Transfer the residue to a separatory funnel using water and CH₂Cl₂.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting residue by flash chromatography on silica (B1680970) gel (200:1 CH₂Cl₂/CH₃OH) to yield the pure protected macrocycle.[2]

Step 3: Deprotection to Yield this compound

-

Combine the purified tris-SES-protected macrocycle from Step 2 (1.0 equiv) and cesium fluoride (B91410) (CsF) (10.0 equiv) in DMF.

-

Heat the reaction mixture to 95 °C and stir for 24 hours.

-

Monitor the reaction for completion by ¹H NMR analysis of a small aliquot.

-

Upon completion, add methanol (B129727) (CH₃OH) to the reaction mixture and concentrate in vacuo.

-

Purify the final product by chromatography on neutral alumina (B75360) (2:1 CH₂Cl₂/MeOH).[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the modified Richman-Atkins synthesis described above.

| Step | Product | Starting Materials | Reagents & Solvents | Conditions | Yield | Reference |

| Cyclization | N,N′,N′′-Tris(SES)-1,5,9-triazacyclododecane | Tris-SES-protected triamine, 1,3-propanediol di-p-tosylate | Cs₂CO₃, DMF | Room Temp, 48 h | 72% | [2] |

| Deprotection | This compound | N,N′,N′′-Tris(SES)-1,5,9-triazacyclododecane | CsF, DMF | 95 °C, 24 h | 81% | [2] |

Conclusion

The early synthetic work on this compound, spearheaded by the principles of the Richman-Atkins cyclization, was fundamental in making this and other polyazamacrocycles accessible to the broader scientific community. The evolution from using robust tosyl protecting groups to more labile ones like SES demonstrated a critical step forward, enabling milder reaction conditions and expanding the chemical space for macrocycle-based research. The detailed protocols and reliable yields established by these foundational studies have allowed for the continued development of[1]aneN₃ as a privileged scaffold in supramolecular chemistry and drug development, a testament to the enduring power of this early synthetic research.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Derivatives of 1,5,9-Triazacyclododecane

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic compound 1,5,9-Triazacyclododecane, also known asaneN₃, has emerged as a versatile and highly adaptable scaffold in the realm of medicinal chemistry and drug development. Its unique 12-membered ring structure containing three nitrogen atoms provides an exceptional platform for the formation of stable complexes with a variety of metal ions. This inherent property, coupled with the potential for diverse functionalization at its nitrogen and carbon centers, has opened up new avenues for the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the core aspects of discovering and developing novel derivatives of this compound, with a focus on their synthesis, biological activity, and potential mechanisms of action.

Core Synthetic Strategies and Experimental Protocols

The functionalization of the this compound core is key to unlocking its therapeutic potential. Researchers have successfully employed a range of synthetic strategies to introduce various moieties, thereby modulating the compound's physicochemical properties and biological activity.

N-Functionalization: A Primary Route to Diversity

Direct substitution at the nitrogen atoms of the triazacyclododecane ring is a common and effective method for creating a library of derivatives. This can be achieved through various reactions, including alkylation, arylation, and acylation.

Experimental Protocol: Synthesis of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-aneN₃)

This protocol outlines a synthetic route for a photosensitive derivative of this compound.[1]

Route 1: Via 2,4-dioxo-aneN₃ Intermediate

-

Synthesis of 9-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane-2,4-dione (Ant-2,4-dioxo-aneN₃):

-

To a solution of this compound-2,4-dione in chloroform, add triethylamine.

-

To this mixture, add a solution of 9-anthracenylmethyl chloride in chloroform.

-

Reflux the reaction mixture overnight.

-

After cooling, wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield Ant-2,4-dioxo-aneN₃.

-

-

Reduction to Ant-aneN₃:

-

Note: The direct reduction of the amide in Ant-2,4-dioxo-aneN₃ to the corresponding amine has proven to be challenging under various conditions, including the use of LiAlH₄.[1]

-

Route 2: Via Tricyclic Intermediate

-

Synthesis of 1,5,9-Triazatricyclo[7.3.1.0⁵,¹³]tridecane:

-

Synthesize the tricyclic intermediate from 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to protect two of the three nitrogen atoms.[1]

-

-

Alkylation of the Tricyclic Intermediate:

-

React the tricyclic intermediate with 9-anthracenylmethyl chloride.[1]

-

-

Hydrolysis to Yield Ant-aneN₃:

-

Treat the resulting compound with 0.75 mol/L NaOH in a 2:1 mixture of water and ethanol (B145695) and reflux for an extended period.[1]

-

Purify the crude product using amino-functionalized silica (B1680970) gel chromatography to obtain 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane.[1]

-

C-Functionalization: Expanding the Structural Landscape

Modification of the carbon backbone of the triazacyclododecane ring offers another dimension for creating novel derivatives, although it is often a more synthetically challenging approach.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel this compound derivatives is ultimately determined by their biological activity. A crucial aspect of the drug discovery process is the quantitative assessment of this activity, often expressed as the half-maximal inhibitory concentration (IC₅₀). While extensive quantitative data for a wide range of this compound derivatives is still emerging, studies on related triazine and triazole compounds provide valuable insights into their potential anticancer activities.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-based derivatives | HT-29 (colon adenocarcinoma) | > 100 | [2] |

| Triazole-based derivatives | A-549 (lung adenocarcinoma) | > 100 | [2] |

| Triazole-based derivatives | MCF-7 (breast adenocarcinoma) | > 100 | [2] |

| p-chlorophenyl substituted triazole | HT-29, A-549, MCF-7 | Not specified, but showed improved activity | [2] |

| s-Triazine derivatives | Capan-1 (pancreatic adenocarcinoma) | 1.4 - 11.5 | [3] |

| Thiobarbiturate-based s-triazine hydrazones | HepG2 (hepatocellular carcinoma) | 3.8 ± 0.3 | [3] |

| Thiobarbiturate-based s-triazine hydrazones | HCT-116 (colon carcinoma) | 1.9 ± 0.4 | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their ability to form stable metal complexes and interact with biological macromolecules such as DNA. The precise signaling pathways affected by these novel compounds are an active area of research.

DNA Interaction and Photocleavage

The anthracene (B1667546) derivative, Ant-aneN₃, exemplifies a mechanism of action involving direct interaction with DNA. Anthracene acts as a photosensitizer, and upon irradiation with UV light, the compound can induce DNA cleavage.[1] Interestingly, theaneN₃ moiety enhances this photocleavage activity, and this effect is independent of the presence of zinc ions. Under physiological conditions, the nitrogen atoms of the triazacyclododecane ring can be protonated, leading to an affinity for the negatively charged phosphate (B84403) backbone of DNA.

Caption: Experimental workflow for the synthesis and DNA photocleavage activity of Ant-aneN₃.

Potential for Targeting Cancer Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound derivatives is still being gathered, the anticancer activity of related heterocyclic compounds suggests potential targets. These include key pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR signaling cascades. The ability of the triazacyclododecane scaffold to chelate metal ions is also significant, as many enzymes involved in these pathways are metalloenzymes.

Caption: Logical relationships of potential signaling pathways targeted by metal complexes ofaneN₃ derivatives.

Future Directions and Conclusion

The exploration of novel derivatives of this compound is a rapidly advancing field with significant potential for the development of new therapeutics. The versatility of its core structure allows for the creation of a vast chemical space of functionalized molecules. Future research will likely focus on:

-